Cas no 71911-90-5 (Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate)

Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate structure
71911-90-5 structure
Nome del prodotto:Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate
Numero CAS:71911-90-5
MF:C26H32O9
MW:488.526888847351
CID:1751938
PubChem ID:109374149

Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (2R,4aR,4bS,10aS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-naphtho[1,2-h]isochromene-2-carboxylate
    • methyl (2R,4aR,4bS,10aS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,1
    • methyl (2R,4aR,4bS,10aS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-naphtho[1,2-h]isochromene-2-carboxyla
    • TERRETONIN
    • TERRETONIN(RG)
    • Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9
    • MLS000876995
    • SMR000440631
    • CS-0893271
    • CHEMBL4208768
    • HY-N12196
    • 8795XG0M1T
    • 71911-90-5
    • Q27225281
    • D-HOMO-16-OXAANDROST-5-ENE-17-CARBOXYLIC ACID, 6,9-DIHYDROXY-4,4,8,17-TETRAMETHYL-12-METHYLENE-3,7,15,17A-TETRAOXO-, METHYL ESTER, (17.ALPHA.)-
    • CHEBI:131855
    • UNII-8795XG0M1T
    • methyl (2S,4aS,4bR,10aR,10bR,12aS)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate
    • BDBM50459483
    • 2H-Phenanthro(1,2-c)pyran-2-carboxylic acid, 1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylene-1,4,5,8-tetraoxo-, methyl ester, (2R,4aR,4bS,10aS,10bS,12aR)-
    • TERRETONIN, (+)-
    • 2H-PHENANTHRO(1,2-C)PYRAN-2-CARBOXYLIC ACID, 1,4,4A,4B,5,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-6,10B-DIHYDROXY-2,4B,7,7,10A,12A-HEXAMETHYL-12-METHYLENE-1,4,5,8-TETRAOXO-, METHYL ESTER, (2S,4AS,4BR,10AR,10BR,12AS)-
    • DA-68055
    • methyl (2S,4aS,4bR,10aR,10bR,12aS)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate
    • Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate
    • Inchi: 1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26?/m1/s1
    • Chiave InChI: CYHGEJACRPDZDP-FVIUKYRMSA-N
    • Sorrisi: O([H])C12C([H])([H])C(=C([H])[H])[C@]3(C([H])([H])[H])C([C@@](C(=O)OC([H])([H])[H])(C([H])([H])[H])OC([C@@]3([H])[C@]1(C([H])([H])[H])C(C(=C1C(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])C([H])([H])[C@]21C([H])([H])[H])=O)O[H])=O)=O)=O

Proprietà calcolate

  • Massa esatta: 488.20466
  • Massa monoisotopica: 488.20463259 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 2
  • Complessità: 1180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 144
  • Peso molecolare: 488.5

Proprietà sperimentali

  • Densità: 1.35
  • Punto di fusione: 260~262℃
  • Punto di ebollizione: 676.7°C at 760 mmHg
  • Punto di infiammabilità: 225.5°C
  • Indice di rifrazione: 1.58
  • PSA: 144.27

Methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-1,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-2H-phenanthro[1,2-c]pyran-2-carboxylate Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD